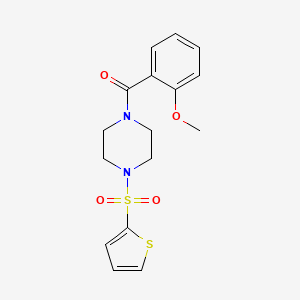
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is often used to modify proteins and study their function. In
作用機序
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine is a sulfhydryl-reactive compound that modifies cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the structure and function of the protein. This compound can also affect the redox state of cysteine residues, which can have downstream effects on protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels, enzymes, and transporters by modifying cysteine residues. This compound can also affect protein-protein interactions and protein folding. In addition, this compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments. It is a highly specific reagent that can selectively modify cysteine residues in proteins. This compound is also relatively easy to use and can be applied to a wide range of proteins. However, there are also some limitations to the use of this compound. It can be difficult to control the extent of modification, and the effects of this compound on protein function can be unpredictable.
将来の方向性
There are several future directions for the use of 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine in scientific research. One area of interest is the study of protein dynamics and conformational changes. This compound can be used to probe the conformational changes that occur during protein function. Another area of interest is the development of new sulfhydryl-reactive compounds that can be used to study protein function. These compounds may have improved specificity and selectivity compared to this compound. Finally, there is interest in the development of new methods for the controlled modification of cysteine residues in proteins. These methods may allow for more precise control over the extent and location of modification.
合成法
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with piperazine to form 1-(2-methoxybenzoyl)piperazine. The final step involves the reaction of 1-(2-methoxybenzoyl)piperazine with thienylsulfonyl chloride to form this compound.
科学的研究の応用
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has been used extensively in scientific research to study the function of proteins. It is often used to modify cysteine residues in proteins and study their role in protein-protein interactions, enzyme catalysis, and ion channel function. This compound is also used in the study of protein folding and stability.
特性
IUPAC Name |
(2-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-6-3-2-5-13(14)16(19)17-8-10-18(11-9-17)24(20,21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDWHYANSXSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
